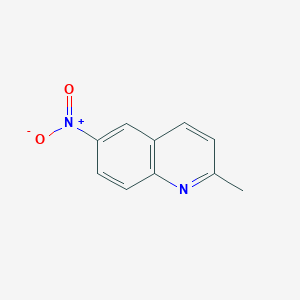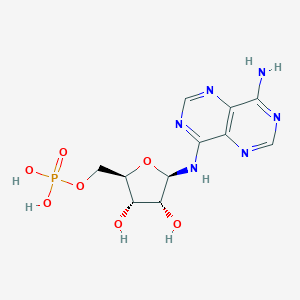
Bromcyclohexan
Übersicht
Beschreibung
It is a colorless liquid with a density of 1.324 g/cm³ and a boiling point of approximately 166-167°C . This compound is commonly used in organic synthesis and various industrial applications.
Wissenschaftliche Forschungsanwendungen
Bromocyclohexane has several applications in scientific research:
Ionization Studies: It is used to study the ionization of equatorial and axial conformational isomers using vacuum ultraviolet mass-analyzed threshold ionization spectroscopy.
Refractive Index Matching: In confocal microscopy of colloids, bromocyclohexane is used to match the refractive index of polymethyl methacrylate (PMMA).
Alkylation Reactions: It participates in alkylation reactions, such as the alkylation of para-xylene in the presence of graphite as a catalyst.
Wirkmechanismus
- Bromocyclohexane (also known as cyclohexyl bromide) is an organic compound with the chemical formula (CH₂)₅CHBr .
- In E2 elimination, bromocyclohexane acts as a substrate. It reacts with a strong base (such as methoxide ion) to form cyclohexene by eliminating a hydrogen bromide (HBr) molecule .
- The reaction proceeds in a single step, and the dihedral angle between the hydrogen and the leaving bromide group favors an anti-elimination .
Target of Action
Mode of Action
Biochemical Pathways
Action Environment
Vorbereitungsmethoden
Bromocyclohexane can be synthesized through several methods:
Free Radical Bromination: This method involves the bromination of cyclohexane using bromine in the presence of ultraviolet light or a radical initiator.
Reaction with Hydrobromic Acid: Cyclohexanol reacts with hydrobromic acid to produce bromocyclohexane.
In industrial settings, the free radical bromination method is often preferred due to its simplicity and efficiency.
Analyse Chemischer Reaktionen
Bromocyclohexane undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles.
Elimination Reactions: Bromocyclohexane can undergo elimination reactions to form cyclohexene.
Cross-Coupling Reactions: It is a standard coupling partner in cross-coupling reactions, often used in the formation of carbon-carbon bonds.
Vergleich Mit ähnlichen Verbindungen
Bromocyclohexane can be compared with other halogenated cyclohexanes:
Chlorocyclohexane: Similar to bromocyclohexane but with a chlorine atom instead of bromine. It has different reactivity and physical properties.
Fluorocyclohexane: Contains a fluorine atom, making it less reactive due to the strong carbon-fluorine bond.
Iodocyclohexane: Contains an iodine atom, which is more reactive than bromocyclohexane due to the weaker carbon-iodine bond.
Bromocyclohexane is unique due to its moderate reactivity and its ability to participate in a wide range of chemical reactions, making it a versatile compound in organic synthesis.
Eigenschaften
IUPAC Name |
bromocyclohexane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11Br/c7-6-4-2-1-3-5-6/h6H,1-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQNQQHJNRPDOQV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1044148 | |
| Record name | Bromocyclohexane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1044148 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid with a penetrating odor; [Merck Index] Colorless liquid with an unpleasant odor; [Acros Organics MSDS] | |
| Record name | Cyclohexyl bromide | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/20373 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Vapor Pressure |
3.62 [mmHg] | |
| Record name | Cyclohexyl bromide | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/20373 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
108-85-0 | |
| Record name | Bromocyclohexane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=108-85-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Cyclohexyl bromide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000108850 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | BROMOCYCLOHEXANE | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=11207 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Cyclohexane, bromo- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Bromocyclohexane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1044148 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Bromocyclohexane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.294 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | CYCLOHEXYL BROMIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YA0UMS4RNY | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of Bromocyclohexane?
A1: Bromocyclohexane has the molecular formula C6H11Br and a molecular weight of 163.06 g/mol.
Q2: What spectroscopic techniques have been used to study Bromocyclohexane?
A2: Various spectroscopic techniques have been employed to study Bromocyclohexane, including infrared (IR) spectroscopy [, ], nuclear magnetic resonance (NMR) spectroscopy [, , , , ], and X-ray absorption fine structure (EXAFS) spectroscopy [].
Q3: How does temperature affect the conformational equilibrium of Bromocyclohexane?
A4: Studies using IR spectroscopy have shown that the conformational equilibrium between axial and equatorial conformers in the plastic phase of Bromocyclohexane is temperature-dependent, with a higher proportion of the axial conformer present at higher temperatures [].
Q4: How does inclusion within thiourea affect the conformation of Bromocyclohexane?
A5: EXAFS studies have demonstrated that Bromocyclohexane guest molecules primarily adopt the axial conformation within the thiourea tunnel structure [, ]. Additionally, the inclusion complex exhibits head-to-head ordering of Bromocyclohexane molecules, as evidenced by intermolecular Br⋯Br distances observed in the EXAFS data [].
Q5: Is Bromocyclohexane miscible with Polydimethylsiloxane?
A6: Bromocyclohexane is a theta solvent for Polydimethylsiloxane at 28 °C. This property makes it useful in studying polymer behavior under theta conditions [, , ].
Q6: What happens to Polydimethylsiloxane-grafted silica nanoparticles dispersed in Bromocyclohexane upon cooling?
A7: When dispersed in Bromocyclohexane, Polydimethylsiloxane-grafted silica nanoparticles aggregate upon cooling to the theta temperature (19.6 °C), indicating a transition from good to poor solvent conditions for the grafted polymer chains [].
Q7: Can Bromocyclohexane be used as a solvent for room-temperature phosphorescence studies?
A8: Yes, Bromocyclohexane can act as a heavy atom perturber in room-temperature phosphorescence studies. When added to solutions containing cyclodextrin and certain analytes like propranolol or pyrene, it enhances phosphorescence signals, enabling analytical applications without deoxygenation [, ].
Q8: What role does Bromocyclohexane play in the photo-promoted carbonylation of alkyl bromides?
A9: While not directly involved in the catalytic cycle, Bromocyclohexane serves as a model alkyl bromide substrate to investigate the catalytic activity of copper pyridine-2-carboxylate complexes in photo-promoted carbonylation reactions [].
Q9: How does Bromocyclohexane participate in nucleophilic substitution reactions?
A10: Bromocyclohexane undergoes nucleophilic substitution with diphenylphosphide ions. This reaction is significantly accelerated by light and inhibited by p-dinitrobenzene, suggesting a radical S RN 1 mechanism [].
Q10: Have computational methods been employed to study Bromocyclohexane?
A11: Yes, computational chemistry techniques, such as Density Functional Theory (DFT), have been used to study the structure and properties of Bromocyclohexane. For instance, DFT calculations were used to investigate the hydrogen-bonded complex of Bromocyclohexane with ammonia, providing insights into the nature of the C–H–N hydrogen bond [].
Q11: How do the energy differences between conformers of Bromocyclohexane relate to those of other substituted cyclohexanes?
A13: Studies have established a relationship between the energy differences of conformers in various substituted cyclohexane systems, including Bromocyclohexane, halogenocyclohexanes, cyclohexanol derivatives, and trans-1,2-disubstituted cyclohexanes. This relationship provides insights into the factors governing conformational preferences in cyclic systems [].
Q12: How is Bromocyclohexane typically stored?
A12: Bromocyclohexane is generally stored in tightly sealed containers, protected from light and heat, to prevent decomposition.
Q13: What safety precautions should be taken when handling Bromocyclohexane?
A13: Bromocyclohexane should be handled with care, wearing appropriate personal protective equipment such as gloves and eye protection. It is flammable and harmful if inhaled or absorbed through the skin.
Q14: What analytical techniques are used to characterize and quantify Bromocyclohexane?
A16: Common techniques for characterizing and quantifying Bromocyclohexane include gas chromatography (GC) [], NMR spectroscopy [, , , , ], and mass spectrometry (MS) [].
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













![N-[2-(diethylamino)ethyl]-2H-benzotriazole-5-carboxamide](/img/structure/B57347.png)

![Tetradecyl 3-[4-(3-oxo-3-tetradecoxypropyl)piperazin-1-yl]propanoate](/img/structure/B57350.png)
